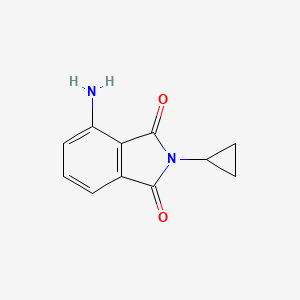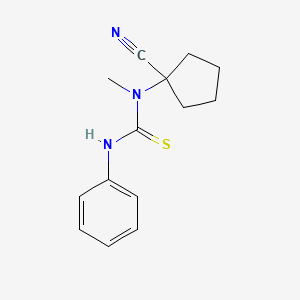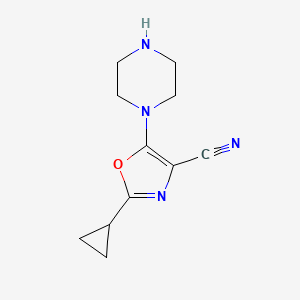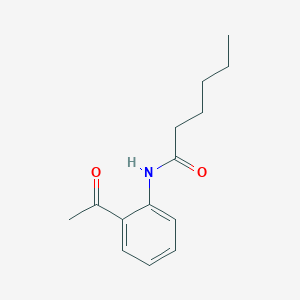
4-(Piperidin-4-yl)thiazole
概述
描述
4-(Piperidin-4-yl)thiazole is a heterocyclic compound that features both a piperidine ring and a thiazole ring These two rings are fused together, creating a unique structure that has garnered interest in various fields of scientific research The piperidine ring is a six-membered ring containing one nitrogen atom, while the thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms
作用机制
- One possible target could be cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways . COX enzymes convert arachidonic acid into prostaglandins (PGE2), thromboxane, and prostacyclin. Inhibition of COX enzymes is a common mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs).
- Impact on Bioavailability : The compound’s ADME properties (absorption, distribution, metabolism, and excretion) influence its bioavailability. However, specific details are lacking .
Target of Action
Pharmacokinetics
生化分析
Biochemical Properties
4-(Piperidin-4-yl)thiazole plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions involves histone deacetylases (HDACs), where this compound acts as an inhibitor . This inhibition can lead to changes in gene expression by altering the acetylation status of histones. Additionally, this compound has been shown to interact with other proteins involved in cellular signaling pathways, further influencing cellular functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active site of HDACs, inhibiting their activity and leading to increased acetylation of histones . This change in acetylation status can alter the chromatin structure, thereby influencing gene expression. Additionally, this compound may interact with other proteins and enzymes, further modulating cellular functions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yl)thiazole typically involves the reaction of piperidine derivatives with thiazole precursors. One common method involves the reaction of 4-piperidone with thioamides under acidic conditions to form the thiazole ring. Another approach is the cyclization of piperidine derivatives with α-haloketones in the presence of a base, which facilitates the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors to optimize reaction conditions and minimize by-products. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to achieve efficient production.
化学反应分析
Types of Reactions
4-(Piperidin-4-yl)thiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, tetrahydrothiazoles, and various substituted thiazole derivatives.
科学研究应用
4-(Piperidin-4-yl)thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: The compound is used in the development of agrochemicals and other industrial products.
相似化合物的比较
4-(Piperidin-4-yl)thiazole can be compared with other similar compounds, such as:
4-(Piperidin-4-yl)pyridine: This compound has a similar piperidine ring but a pyridine ring instead of a thiazole ring. It is used in different medicinal applications.
4-(Piperidin-4-yl)imidazole: This compound features an imidazole ring and is studied for its potential anti-inflammatory and anticancer properties.
4-(Piperidin-4-yl)oxazole: This compound contains an oxazole ring and is explored for its antimicrobial activities.
The uniqueness of this compound lies in its thiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
属性
IUPAC Name |
4-piperidin-4-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-3-9-4-2-7(1)8-5-11-6-10-8/h5-7,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMORARINGMZLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CSC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741670-62-2 | |
| Record name | 4-(1,3-thiazol-4-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide](/img/structure/B1372588.png)
![1,3,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1372589.png)
![1-[(1,3-Thiazol-4-yl)methyl]piperazine](/img/structure/B1372591.png)


![3-[2-(Morpholin-4-yl)phenyl]propanoic acid](/img/structure/B1372601.png)
![2-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}acetic acid](/img/structure/B1372602.png)


![1-Methyl-1-[(4-methylphenyl)methyl]urea](/img/structure/B1372606.png)
![N-[(3-aminophenyl)methyl]-N-methylacetamide](/img/structure/B1372608.png)
![N-[1-(4-acetamidobenzenesulfonyl)piperidin-4-yl]-1H-imidazole-1-carboxamide](/img/structure/B1372609.png)

